molecular formula C13H17NO4S B2748644 ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1198061-77-6

ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate

Cat. No.: B2748644
CAS No.: 1198061-77-6
M. Wt: 283.34
InChI Key: GCEGZTQGSCDYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “this compound”, the specific molecular structure is not provided in the sources retrieved.

Scientific Research Applications

Proton Conducting Membranes

Proton Conducting Membranes for Fuel Cells : The study by Saarinen et al. (2007) explores the swelling properties of different proton conducting ionomers, including fluorinated and hydrocarbon types, in various solvent mixtures. This research is crucial for the development of efficient membranes for direct methanol fuel cells (DMFCs), indicating the potential application of sulfonate-containing compounds in energy technology. The sulfonate groups, similar to those in the query compound, play a vital role in water/alcohol selectivity and mechanical properties of the membranes, making them interesting materials for DMFC applications (Saarinen et al., 2007).

Fluorescence Sensors

Fluorescence Sensors for Metal Ions : Zhou et al. (2012) designed and synthesized a series of water-soluble sulfonato-Salen-type ligands for the selective detection of Cu2+ in water and living cells. These compounds demonstrate how modifications in sulfonate-containing frameworks can lead to highly selective and sensitive fluorescence sensors, showcasing a direct application in environmental monitoring and biomedical imaging (Zhou et al., 2012).

Drug Metabolism

Biocatalysis in Drug Metabolism : In the context of pharmacology, Zmijewski et al. (2006) demonstrated the use of biocatalysis for preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research illustrates the application of sulfonamide compounds in understanding and optimizing drug metabolism, potentially guiding the development of new therapeutic agents (Zmijewski et al., 2006).

Conductive Polymers

Conductive Polymer Films : Li et al. (2015) investigated the effects of polyethylenimine treatment on the conductivity and optical properties of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) films, highlighting their relevance in improving the performance of organic solar cells. This study underscores the potential of sulfonate-related chemistry in the development of advanced materials for renewable energy applications (Li et al., 2015).

Polymer Science

Polymer Functionalization : Haamann et al. (2010) explored the functionalization of linear and star-shaped polyglycidols with vinyl sulfonate groups, demonstrating their high reactivity towards amines, alcohols, and amino acids. This research highlights the versatility of sulfonate groups in polymer chemistry for creating materials with tailored properties for various applications (Haamann et al., 2010).

Properties

IUPAC Name

ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-2-18-13(15)8-10-14-19(16,17)11-9-12-6-4-3-5-7-12/h3-7,9,11,14H,2,8,10H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEGZTQGSCDYIG-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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